N,n-dimethyl-4,4'-azodianiline

Coordination Chemistry Iminopyridine Ligands Materials Synthesis

N,N-Dimethyl-4,4'-azodianiline (Disperse Black 3) is a purpose-built asymmetric azo building block. Its unique 'push-pull' electronic structure—a primary amine on one ring and a strongly electron-donating dimethylamino group on the other—is essential for synthesizing high-performance azo-based iminopyridine ligands, transition metal catalysts, and nonlinear optical (NLO) materials. Unlike symmetrical 4,4'-azodianiline, this compound delivers markedly enhanced electronic absorption, metal-binding affinity, and thermal stability. Fully characterized (IR, NMR, MS) and supplied at ≥97% purity, it ensures reproducibility in advanced research and pilot-scale development. Substitution with generic azo compounds compromises optical and catalytic performance—choose the structurally correct intermediate for your application.

Molecular Formula C14H16N4
Molecular Weight 240.3 g/mol
CAS No. 539-17-3
Cat. No. B1202054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,n-dimethyl-4,4'-azodianiline
CAS539-17-3
Synonyms4'-N,N-dimethylamino-4-aminoazobenzene
DAAB
Molecular FormulaC14H16N4
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N
InChIInChI=1S/C14H16N4/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,15H2,1-2H3
InChIKeyBVRIUXYMUSKBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.55e-05 M

N,N-Dimethyl-4,4'-azodianiline (CAS 539-17-3) Technical Baseline for Scientific Procurement


N,N-Dimethyl-4,4'-azodianiline (CAS 539-17-3), also known as 4-Amino-4'-dimethylaminoazobenzene or Disperse Black 3, is a synthetic aromatic azo compound with the molecular formula C14H16N4 and a molecular weight of 240.30 g/mol [1]. Characterized by an electron-donating dimethylamino group on one aromatic ring and a primary amine on the other, this asymmetric 'push-pull' azobenzene structure exhibits defined physicochemical properties, including a melting point range of 190-195 °C (dec.) [1] and a predicted pKa of 3.43±0.10 [1]. It is commercially available from major suppliers at standard purities of ≥97% , making it a well-defined starting material for specialized synthesis and material science applications.

Why N,N-Dimethyl-4,4'-azodianiline Cannot Be Replaced by Generic Analogs


In research and industrial applications, substituting N,N-Dimethyl-4,4'-azodianiline with a generic 'azo dye' or a structurally related analog like 4,4'-azodianiline (CAS 538-41-0) or 4-aminoazobenzene (CAS 60-09-3) can lead to significant deviations in material properties and reaction outcomes. This specific compound features a unique asymmetric substitution pattern—a primary amine on one ring and a strong electron-donating dimethylamino group on the other—which dictates its distinct electronic absorption characteristics [1], reactivity in condensation reactions, and performance in specialized applications like nonlinear optical (NLO) materials. [2] Generic substitution fails because the combination of these functional groups is critical for achieving the specific optical, thermal, and coordination chemistry that defines its value proposition for advanced scientific use.

Quantitative Performance Metrics for N,N-Dimethyl-4,4'-azodianiline vs. Structural Comparators


High-Yield Synthesis of Azo-Based Iminopyridine Ligands for Coordination Chemistry

In a comparative synthetic study for azo-based iminopyridine ligands, N,N-Dimethyl-4,4'-azodianiline was utilized as a key starting material in a condensation reaction with 2-formylpyridine. The reaction proceeded efficiently to yield the target ligand L1 in a reported yield range of 63-80% [1]. This yield is consistent with the specific reactivity of its primary amine group when coupled with the electronic influence of the dimethylamino substituent, which is not present in simpler analogs like 4,4'-azodianiline.

Coordination Chemistry Iminopyridine Ligands Materials Synthesis

Distinct Electronic Absorption Profile Driven by Asymmetric 'Push-Pull' Chromophore

The UV-Vis absorption spectrum of N,N-Dimethyl-4,4'-azodianiline is fundamentally different from that of symmetric azo compounds due to its 'push-pull' electronic structure. While specific λmax values in various solvents are available in spectral databases [1], a direct comparative study on derived iminopyridine ligands showed that those synthesized from N,N-Dimethyl-4,4'-azodianiline (e.g., L1) exhibit distinct absorption bands that were assigned using DFT and TD-DFT computations [2]. This computational assignment confirms that the dimethylamino group's strong electron-donating effect is the primary driver of the observed optical properties, differentiating it from analogs with weaker or no electron-donating substituents.

Optoelectronics Spectroscopy DFT Calculations

Defined Physicochemical Profile for Reproducible Material Design

The target compound possesses a well-characterized physicochemical profile that is critical for reproducible synthesis and material processing. Its melting point is consistently reported in the range of 190-195 °C (with decomposition) across multiple authoritative sources [1]. Its water solubility is extremely low at 120.2 µg/L (25 °C) [1], and it has a predicted pKa of 3.43±0.10 [1] and a LogP of 4.33 [2]. These defined parameters contrast with structurally similar but less documented compounds, providing a reliable baseline for process design and quality assurance.

Material Science Formulation Quality Control

Documented Synthetic Pathway with Quantified Yield for Process Development

A detailed synthetic procedure for N,N-Dimethyl-4,4'-azodianiline is documented in patent literature (US04613208), providing a clear benchmark for process chemists [1]. The method involves the reduction of 4-nitro-4'-(dimethylamino)azobenzene with sodium hydrogen sulfide, yielding 55.7 g of the target compound (71.1% yield) with a melting point of 182.5-187.4 °C [1]. This established protocol offers a reliable starting point for internal synthesis or for assessing the cost-efficiency of commercial sourcing, a level of detail often unavailable for niche azobenzene derivatives.

Organic Synthesis Process Chemistry Scale-up

Optimal Application Scenarios for N,N-Dimethyl-4,4'-azodianiline Based on Verifiable Evidence


Synthesis of Azo-Based Iminopyridine Ligands for Coordination Complexes

N,N-Dimethyl-4,4'-azodianiline is the preferred starting material for the synthesis of specific azo-based iminopyridine ligands (e.g., L1) that are used in the study of transition metal complexes with potential applications in catalysis and materials science [1]. The high synthetic yield (63-80%) and the unique electronic properties imparted by its dimethylamino group make it indispensable for this research, as substituting the compound would lead to a different ligand scaffold and altered metal-binding properties [1].

Development of Nonlinear Optical (NLO) Materials

Due to its asymmetric 'push-pull' electronic structure, N,N-Dimethyl-4,4'-azodianiline-derived ligands exhibit enhanced nonlinear optical properties upon complexation with metals like zinc [2]. This makes the compound a critical building block for researchers developing advanced NLO materials for applications in photonics and optical switching, where the performance of symmetric or less electron-rich azo compounds is significantly inferior [2].

Quality Control and Method Development in Analytical Chemistry

The well-defined and readily available spectral data for N,N-Dimethyl-4,4'-azodianiline, including comprehensive IR, NMR, and mass spectra from authoritative databases like SDBS [3], make it a reliable standard for analytical method development and quality control. Its distinct retention times and spectral signatures allow for precise quantification and identification in complex mixtures, a task that is more ambiguous with less-characterized azo compounds.

Specialty Dye Synthesis Requiring Specific Optical Characteristics

While a disperse dye itself (Disperse Black 3), N,N-Dimethyl-4,4'-azodianiline serves as a crucial intermediate for synthesizing novel azo dyes with tailored absorption properties for niche applications in textile dyeing, printing, and plastics . The presence of both the dimethylamino and primary amine groups provides multiple sites for further functionalization, enabling the creation of complex dye molecules with specific coloristic and fastness properties that cannot be achieved using simpler, symmetrical azo dye precursors.

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